
rac 脱氧-O-脱甲基文拉法辛
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“rac Dehydro-O-desmethyl Venlafaxine” is a compound with the molecular formula C16H23NO . It is also known by other names such as “4- [1- (cyclohexen-1-yl)-2- (dimethylamino)ethyl]phenol” and “Desvenlafaxine Anhydro Impurity” among others .
Molecular Structure Analysis
The molecular weight of “rac Dehydro-O-desmethyl Venlafaxine” is 245.36 g/mol . The IUPAC name for this compound is “4- [1- (cyclohexen-1-yl)-2- (dimethylamino)ethyl]phenol” and its InChI is "InChI=1S/C16H23NO/c1-17 (2)12-16 (13-6-4-3-5-7-13)14-8-10-15 (18)11-9-14/h6,8-11,16,18H,3-5,7,12H2,1-2H3" .
Chemical Reactions Analysis
There is a paper titled “Multiple-reaction monitoring (MRM) LC–MS/MS quantitation of venlafaxine and its O-desmethyl metabolite for a preclinical pharmacokinetic study in rabbits” which might provide some insights into the chemical reactions involving "rac Dehydro-O-desmethyl Venlafaxine" .
Physical And Chemical Properties Analysis
The physical and chemical properties of “rac Dehydro-O-desmethyl Venlafaxine” include a molecular weight of 245.36 g/mol, a Hydrogen Bond Donor Count of 1, a Hydrogen Bond Acceptor Count of 2, and a Rotatable Bond Count of 4 . Its Exact Mass is 245.177964357 g/mol and its Monoisotopic Mass is also 245.177964357 g/mol .
科学研究应用
临床前药代动力学研究
ODV 正积极地在临床前药代动力学 (PK) 研究中进行研究,以了解其在人类临床试验之前在动物模型中的行为。 这些研究提供了对药物吸收速率、分布、代谢和排泄的见解 . 例如,在 新西兰白兔中测试了文拉法辛的缓释口服固体制剂,该制剂代谢成 ODV,以预测人类药代动力学 .
抑郁症和焦虑症的治疗
作为文拉法辛的主要活性代谢物,ODV 用于治疗抑郁症和焦虑症。 它是一种双重选择性血清素/去甲肾上腺素再摄取抑制剂,其在治疗这些疾病方面的疗效已得到充分证明 . ODV 的药代动力学模型有助于了解其对患有不同病理性特征的患者以及那些正在接受合并用药的患者的影响 .
环境污染物监测
由于 ODV 的广泛使用,它已成为一种环境污染物。 使用电化学传感方法监测其在水体中的存在。 研究人员已开发出用于检测 ODV 的碳糊电极 (CPE),它具有可再生性、稳定响应和较低的欧姆阻抗等优点 .
生物分析方法开发
开发生物分析方法,如多反应监测 (MRM) LC-MS/MS 定量,对于测量生物样品中的 ODV 水平至关重要。 这支持各种药代动力学研究,并有助于确保文拉法辛及其代谢物的安全性和有效性 .
药物开发和精准给药
ODV 的药代动力学数据对于药物开发至关重要,特别是对于创建适合临床实践中精准给药的剂型。 这些数据有助于优化剂型以获得所需的临床行为 .
模型驱动药物开发
文拉法辛和 ODV 的联合人群药代动力学模型是模型驱动药物开发的一部分。 这种方法同时表征了它们的药代动力学特征,并评估了各种因素对药物清除的影响 .
作用机制
Target of Action
The primary target of rac Dehydro-O-desmethyl Venlafaxine, also known as Desvenlafaxine, is the serotonin-norepinephrine reuptake inhibitor (SNRI) class . It is the active metabolite of Venlafaxine . The R-enantiomer of Venlafaxine is a potent inhibitor of both serotonin and noradrenaline reuptake, whereas the S-enantiomer is more selective in inhibiting serotonin reuptake .
Mode of Action
Desvenlafaxine works by inhibiting the reuptake of serotonin and norepinephrine, thereby increasing the levels of these substances in the brain . This helps to restore the balance of these neurotransmitters, which can improve mood and relieve symptoms of depression .
Biochemical Pathways
Desvenlafaxine is primarily metabolized by conjugation, mediated by UGT isoforms, and to a minor extent, through oxidative metabolism . O-glucuronide conjugation is likely catalyzed by UGT1A1, UGT1A3, UGT2B4, UGT2B15, and UGT2B17 . CYP3A4 and potentially CYP2C19 mediate the oxidative metabolism (N-demethylation) of Desvenlafaxine .
Pharmacokinetics
The pharmacokinetics of Desvenlafaxine involves absorption, distribution, metabolism, and elimination (ADME). The major difference between Venlafaxine and Desvenlafaxine is the potential for drug interaction. Venlafaxine is mainly metabolized by CYP2D6 while Desvenlafaxine is conjugated by UGT; therefore, Desvenlafaxine is less likely to cause drug-drug interaction when taken with medications affecting the CYP2D6 pathway .
Result of Action
The result of Desvenlafaxine’s action is the alleviation of depressive symptoms. By inhibiting the reuptake of serotonin and norepinephrine, it increases the levels of these neurotransmitters in the brain, which can improve mood and relieve symptoms of depression .
Action Environment
The action of Desvenlafaxine can be influenced by various environmental factors. For instance, the presence of other medications that affect the CYP2D6 pathway can impact the metabolism and efficacy of Desvenlafaxine . Additionally, individual variations in metabolic enzymes can also influence the drug’s action and efficacy .
生化分析
Biochemical Properties
rac Dehydro-O-desmethyl Venlafaxine plays a role in biochemical reactions primarily as a metabolite of Venlafaxine. It interacts with various enzymes, proteins, and other biomolecules. One of the key enzymes involved is cytochrome P450 2D6 (CYP2D6), which metabolizes Venlafaxine to O-desmethyl Venlafaxine and subsequently to rac Dehydro-O-desmethyl Venlafaxine . The interactions with CYP2D6 are crucial as they influence the pharmacokinetics and pharmacodynamics of the compound.
Cellular Effects
rac Dehydro-O-desmethyl Venlafaxine affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can affect serotonergic transmission, noradrenergic systems, and dopaminergic pathways . These effects are significant in understanding the compound’s impact on mental health and its potential therapeutic applications.
Molecular Mechanism
The molecular mechanism of rac Dehydro-O-desmethyl Venlafaxine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to serotonin and norepinephrine transporters, inhibiting their reuptake and thereby increasing the levels of these neurotransmitters in the synaptic cleft . This mechanism is similar to that of Venlafaxine, but the specific interactions and effects of rac Dehydro-O-desmethyl Venlafaxine may vary due to its unique structure.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of rac Dehydro-O-desmethyl Venlafaxine change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that the compound undergoes significant first-pass metabolism in the intestine and liver, leading to the formation of its active metabolites . Long-term effects on cellular function have been observed in in vitro and in vivo studies, indicating its potential impact on cellular health and function.
Dosage Effects in Animal Models
The effects of rac Dehydro-O-desmethyl Venlafaxine vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects . Studies have shown that the recommended daily dose of Venlafaxine is 75–225 mg, and similar dosage ranges may apply to its metabolites, including rac Dehydro-O-desmethyl Venlafaxine . Threshold effects and toxicity levels need to be carefully monitored in these studies.
Metabolic Pathways
rac Dehydro-O-desmethyl Venlafaxine is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, particularly CYP2D6, to form its active metabolites . The generation of O-desmethyl Venlafaxine from Venlafaxine is the most important metabolic pathway, and rac Dehydro-O-desmethyl Venlafaxine is a subsequent product of this pathway . These metabolic processes influence the compound’s pharmacokinetics and overall effects on the body.
Transport and Distribution
The transport and distribution of rac Dehydro-O-desmethyl Venlafaxine within cells and tissues involve various transporters and binding proteins. The compound undergoes significant first-pass metabolism, which affects its bioavailability and distribution . Understanding these transport mechanisms is crucial for determining the compound’s therapeutic potential and safety profile.
Subcellular Localization
The subcellular localization of rac Dehydro-O-desmethyl Venlafaxine affects its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . These localization patterns influence the compound’s interactions with cellular components and its overall biochemical effects.
属性
IUPAC Name |
4-[1-(cyclohexen-1-yl)-2-(dimethylamino)ethyl]phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO/c1-17(2)12-16(13-6-4-3-5-7-13)14-8-10-15(18)11-9-14/h6,8-11,16,18H,3-5,7,12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZCZNCWNSMBGJC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(C1=CCCCC1)C2=CC=C(C=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1346600-38-1 |
Source


|
| Record name | Rac dehydro-o-desmethyl venlafaxine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1346600381 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | RAC DEHYDRO-O-DESMETHYL VENLAFAXINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/84ZK5B3ZT6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-Nitro-2,3-dihydro-1H-imidazo[1,2-b]pyrazole](/img/structure/B584912.png)
![Tert-butyl (3S,5S,6R)-3-[(3R)-4-bromo-3-hydroxybutyl]-2-oxo-5,6-diphenylmorpholine-4-carboxylate](/img/structure/B584914.png)

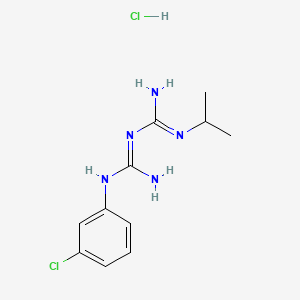
![(5R,6S)-2,6-dimethyl-1,3-diazabicyclo[3.1.0]hex-2-en-4-one](/img/structure/B584918.png)
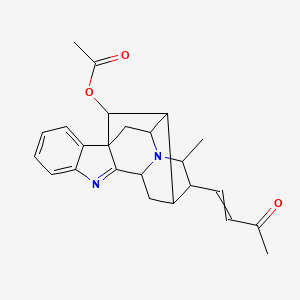

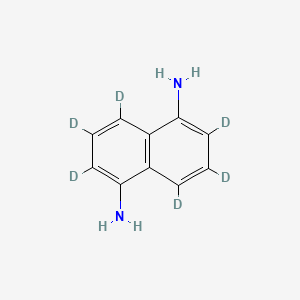
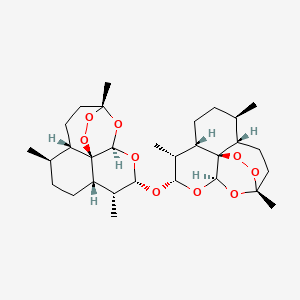
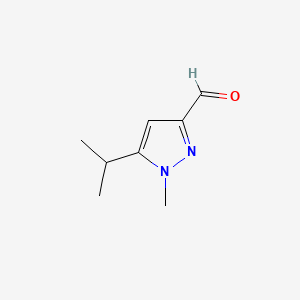
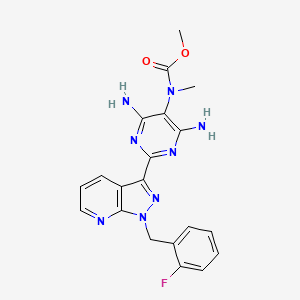
![1-[4-(Dimethylamino)phenyl]-3-(2-hydroxy-3,4-dimethoxyphenyl)propane-1,3-dione](/img/structure/B584932.png)

